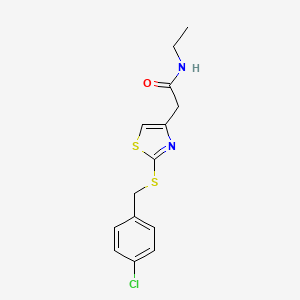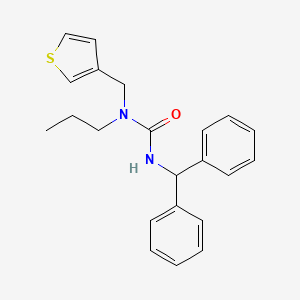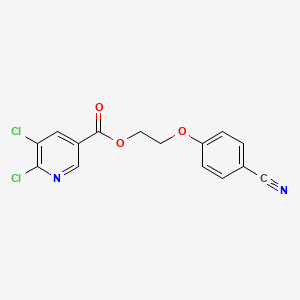
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the pyrrolidine ring. The trifluoroacetic acid moiety is often added in the final steps to ensure stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Azetidin-3-yl)methyl-1H-1,2,3-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
- 2-(Azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methoxyacetic acid;2,2,2-trifluoroacetic acid
Uniqueness
1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of its azetidine and pyrrolidine rings with the trifluoroacetic acid moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.C2HF3O2/c11-7-1-5(8(12)13)4-10(7)6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,1-4H2,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACNSHROZXJWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
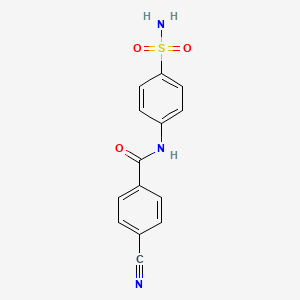
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
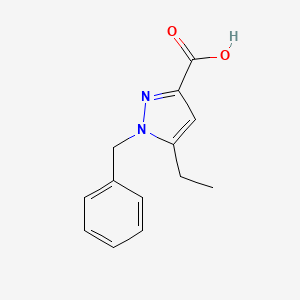
![N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)
![N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2847018.png)
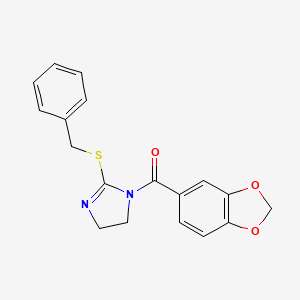
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)
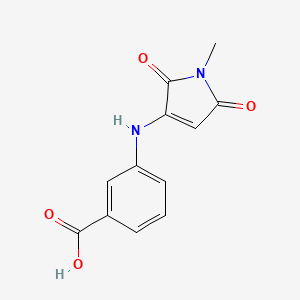
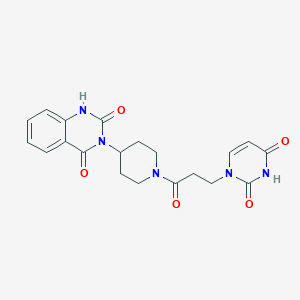
![2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2847027.png)
